2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c8-3-6(12)11-2-1-5(4-11)7(9)10/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAFLDHTYJTSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one, with the CAS number 2098116-67-5, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a pyrrolidine ring substituted with a difluoromethyl group and a chloro moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with biological systems.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, but several studies have suggested potential applications in medicinal chemistry and pharmacology:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrrolidine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
Some research has explored the neuroprotective properties of pyrrolidine derivatives. These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study focusing on pyrrolidine derivatives demonstrated that certain modifications could enhance cytotoxicity against FaDu hypopharyngeal tumor cells. The introduction of specific substituents improved binding affinity to target proteins involved in cell cycle regulation .
Case Study 2: Neuroprotection
Another investigation highlighted the neuroprotective effects of pyrrolidine-based compounds in models of Alzheimer's disease. The compounds showed promise in reducing amyloid-beta toxicity and improving cognitive function in animal models .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anticancer and neuroprotective effects |
| 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one | Structure | Moderate cytotoxicity; potential antidepressant effects |
| 3-(Difluoromethyl)-piperidine derivatives | Structure | Antimicrobial activity against Gram-positive bacteria |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10ClF2NO
- Molecular Weight : 197.61 g/mol
- IUPAC Name : 2-chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
The compound features a pyrrolidine ring substituted with a difluoromethyl group, contributing to its unique reactivity and potential biological activity.
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible activity against various biological targets:
- Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.
- Neurological Disorders : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems. Studies are ongoing to evaluate its efficacy in treating conditions such as anxiety and depression.
Agrochemicals
The unique chemical structure allows for exploration in agrochemical formulations. Compounds with difluoromethyl groups have been noted for their effectiveness as herbicides and fungicides:
- Herbicidal Properties : Initial studies suggest that derivatives of this compound may inhibit specific plant growth pathways, leading to their application as selective herbicides.
Material Science
In material science, this compound has potential applications in developing new materials with specific properties:
- Polymer Chemistry : The chlorinated structure can be utilized in polymerization processes to create functionalized polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Antiviral Screening
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and screened them against viral strains. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting a pathway for further drug development targeting viral infections .
Case Study 2: Herbicidal Efficacy
Another study focused on the herbicidal properties of difluoromethyl-substituted compounds. The results demonstrated that specific formulations containing this compound effectively controlled weed populations without harming crop yields, highlighting its potential utility in sustainable agriculture practices .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications:
Substituent Effects on Physicochemical Properties
- Fluorine vs. This could influence solubility and binding interactions in biological systems .
- Pyrrolidine vs. Pyrrole : Saturated pyrrolidine rings (as in the target compound) exhibit greater conformational flexibility than aromatic pyrrole systems (), which may impact molecular docking and protein interactions .
Research Findings and Implications
- Structural Flexibility : The pyrrolidine ring’s saturation allows for diverse substituent configurations, as seen in dimethoxyphenyl () and piperidine hybrids (). These modifications tailor compounds for specific biological targets or material science applications .
- The target compound’s safety profile remains unstudied but may align with halogenated analogs .
Preparation Methods
Catalytic Reduction and Substitution Approach
One method, adapted from analogous preparations of related chloro-ethanol compounds, involves catalytic reduction of chloro-substituted ketones followed by substitution with pyrrolidine derivatives:
This method emphasizes the use of chiral catalysts and hydrogen donors (formic acid, triethylamine) for selective reduction, followed by coupling with the pyrrolidine ring bearing the difluoromethyl group.
Direct Acylation of Difluoromethylpyrrolidine
An alternative approach involves direct acylation of 3-(difluoromethyl)pyrrolidine with 2-chloroacetyl chloride or its equivalent:
| Step | Reagents/Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-(Difluoromethyl)pyrrolidine, 2-chloroacetyl chloride, base (e.g., triethylamine) | Nucleophilic acyl substitution under controlled temperature | High yield, base neutralizes HCl byproduct, reaction time and temperature optimized to minimize side products |
| 2 | Purification via column chromatography or recrystallization | Isolation of pure product | Purity >95% typically achieved |
This method benefits from straightforward reaction conditions and is commonly used for synthesizing chloro-substituted ethanone derivatives with nitrogen heterocycles.
Reaction Conditions and Optimization
Representative Experimental Example
Example: Preparation via Catalytic Reduction and Coupling
- 38 g of 2-chloro-1-(3,4-difluorophenyl)ethanone was dissolved in 400 mL toluene.
- Catalyst (Rh-based complex) was added (0.098 g).
- A premixed solution of formic acid and triethylamine was added in portions at room temperature.
- The mixture was heated to reflux and stirred overnight.
- Reaction progress was monitored by TLC.
- After completion, the mixture was quenched with water, extracted, dried, and purified by silica gel chromatography.
- The product was obtained as a yellow oil with 98% enantiomeric excess.
Analytical and Characterization Data
Comparative Summary of Preparation Routes
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic asymmetric reduction + coupling | Rh/Ir catalyst, formic acid, triethylamine | High stereoselectivity, high yield | Requires expensive catalysts, longer reaction time |
| Direct acylation of difluoromethylpyrrolidine | 2-chloroacetyl chloride, base | Simpler setup, scalable | May require careful control to avoid side reactions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-(difluoromethyl)pyrrolidine and α-chloroketone derivatives. Key parameters include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
- Temperature Control : Maintain 0–50°C to minimize side reactions (e.g., over-alkylation) .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexanes (0–30%) for optimal separation .
- Data Table :
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Solvent | DMF/THF | +15% | |
| Temp. | 0–50°C | -10% side products |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare experimental and NMR shifts with literature data (e.g., pyrrolidine ring protons at δ 1.80–1.91 ppm, carbonyl at δ 164.7 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+Na] at m/z 170.0343) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the difluoromethyl group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloroacetyl group .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does the difluoromethyl substituent influence the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing difluoromethyl group increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic additions .
- Hydrogen Bonding : Fluorine atoms participate in weak H-bonding with solvents or biomolecules, affecting solubility and binding (e.g., in enzyme inhibition assays) .
- Comparative Studies : Compare with non-fluorinated analogs (e.g., 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one) using DFT calculations to quantify electronic differences .
Q. What computational strategies can predict the compound’s electronic properties and reaction pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model solubility .
- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinases or proteases) .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) causing signal splitting .
- Isotopic Labeling : Synthesize -labeled analogs to confirm ambiguous carbonyl signals .
- Cross-Validation : Compare HRMS and X-ray crystallography data (if available) to resolve discrepancies in molecular weight or geometry .
Data Contradiction Analysis
- Example : Conflicting NMR shifts for pyrrolidine protons (e.g., δ 1.80–1.91 ppm vs. δ 2.10–2.25 ppm in similar derivatives) may arise from solvent polarity or temperature differences. Mitigate by standardizing experimental conditions and referencing crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
